molecular formula C12H14O6 B3025269 Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate CAS No. 80791-19-1

Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate

Cat. No.: B3025269
CAS No.: 80791-19-1
M. Wt: 254.24 g/mol
InChI Key: ILUGKFJEEHCOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate (CAS RN: 80791-19-1) is a symmetric diester compound with the molecular formula C₁₂H₁₄O₆ and a molecular weight of 254.238 g/mol . Its structure comprises a central 1,4-phenylene group flanked by two oxyacetate methyl ester moieties. This compound is recognized by multiple IUPAC names, including Dimethyl 2,2′-[benzene-1,4-diylbis(oxy)]diacetate and Acetic acid, 2,2′-[1,4-phenylenebis(oxy)]bis-, dimethyl ester. It is widely utilized as a precursor in organic synthesis, particularly in the development of polymers, supramolecular materials, and bioactive derivatives .

Properties

IUPAC Name

methyl 2-[4-(2-methoxy-2-oxoethoxy)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c1-15-11(13)7-17-9-3-5-10(6-4-9)18-8-12(14)16-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUGKFJEEHCOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423603
Record name dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80791-19-1
Record name dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate undergoes several types of chemical reactions, including hydrolysis, esterification, and substitution .

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing the bis(oxyacetate) core but differing in substituents, aromatic spacers, or functional groups. Key structural and functional distinctions are highlighted.

Structural Analogues with Varied Aromatic Spacers
Compound Name Aromatic Spacer Molecular Formula Molecular Weight (g/mol) Key Features
Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate 1,4-Phenylene C₁₂H₁₄O₆ 254.24 Central para-substituted benzene; methyl ester groups
Diethyl 2,2'-(1,2-phenylenebis(oxy))diacetate 1,2-Phenylene C₁₄H₁₈O₆ 282.29 Ortho-substituted benzene; ethyl ester groups; lower thermal stability
2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate 1,4-Phenylene with isopropylidene bridge C₂₃H₂₈O₆ 400.47 Bulky isopropylidene bridge enhances hydrophobicity; used in polymer crosslinking

Key Findings :

  • The 1,4-phenylene spacer (para-substitution) in the parent compound enables linearity and symmetry, favoring crystallinity and polymer backbone formation .
  • 1,2-phenylene analogues (ortho-substitution) exhibit steric hindrance, reducing synthetic yields (70% vs. 85–93% for para-substituted derivatives) .
  • Introduction of an isopropylidene bridge () increases molecular weight and steric bulk, altering solubility and thermal properties .
Functional Derivatives with Modified Ester Groups
Compound Name Ester Substituents Key Applications
Diethyl 2,2'-(1,4-phenylenebis(oxy))diacetate Ethyl esters Hydrogel synthesis; requires ≥2.5 mol% cross-linker for stability
This compound Methyl esters Fullerene-based HIV-1 inhibitors; antiviral activity against R5/X4 strains
Bis(tributylstannyl) 2,2’-(1,4-phenylenebis(oxy))-diacetate (Ch-409) Tributyltin esters Anticancer/antileishmanial activity; enhanced cytotoxicity via metal coordination

Key Findings :

  • Ethyl esters (e.g., diethyl derivatives) improve solubility in organic solvents but reduce hydrogel stability compared to methyl esters .
  • Tributyltin derivatives (e.g., Ch-409) demonstrate potent bioactivity (anticancer, antileishmanial) due to tin coordination, though with increased cytotoxicity .
Derivatives with Additional Functional Groups
Compound Name Functional Modifications Key Properties/Applications
2,2'-((2-Nitro-1,4-phenylene)bis(oxy))diacetic acid Nitro group at aromatic ring Enhanced electronic effects; intermediate for dyes/pharmaceuticals
Dimethyl 2,2'-((4-chloro-1,3-phenylene)bis(oxy))diacetate Chloro substituent; meta-substitution Altered regiochemistry; potential halogen bonding

Key Findings :

  • Nitro groups introduce electron-withdrawing effects, altering reactivity in electrophilic substitution reactions .
  • Chlorinated derivatives (e.g., 861064-79-1) may enhance intermolecular interactions (e.g., halogen bonding) in crystal engineering .

Biological Activity

Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate is an organic compound that has drawn interest due to its potential biological activities and applications in pharmaceuticals. This article explores the compound's biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H18O4C_{14}H_{18}O_{4}. It features a 1,4-phenylenebis(oxy) backbone with two acetate groups attached. The ether linkages in its structure may influence its solubility and reactivity compared to other diacetates.

Compound Name Molecular Formula Key Features
This compoundC14H18O4C_{14}H_{18}O_{4}Ether-linked diacetate with potential biological activity
Dimethyl 2,2'-(1,4-phenylene)diacetateC14H18O4C_{14}H_{18}O_{4}Similar structure without bis(oxy) linkages

Synthesis

The synthesis of this compound typically involves the Williamson ether synthesis method. This process utilizes phenolic compounds and methyl chloroacetate under phase-transfer catalysis conditions.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a derivative known as TAJ4 demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The growth inhibitory values (GI50) for these cell lines were recorded as follows:

Cell Line GI50 (µM)
MCF-73.18 ± 0.11
HeLa8.12 ± 0.43

TAJ4's mechanism of action appears to involve targeting specific kinases associated with cancer progression, such as NEK6, NEK7, and NEK9. The overexpression of these kinases in cancer cells suggests they play a critical role in tumor development and survival rates .

Other Biological Activities

In addition to its anticancer properties, derivatives of this compound have been explored for various biological activities including:

  • Antibacterial : Some derivatives exhibit significant antibacterial properties.
  • Antioxidant : Compounds in this class show potential as antioxidants by mitigating oxidative stress.
  • Anti-inflammatory : Certain analogs have demonstrated anti-inflammatory effects in preclinical models.

Case Studies and Research Findings

A comprehensive study evaluated the differential expression of NEK kinases in multiple cancer types and their potential as therapeutic targets. The findings indicated that compounds like TAJ4 could outperform conventional chemotherapeutics such as cisplatin and doxorubicin in inhibiting cancer cell growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.